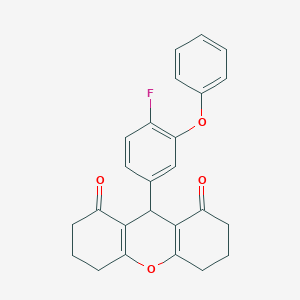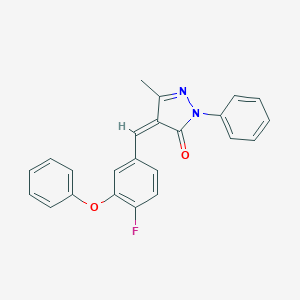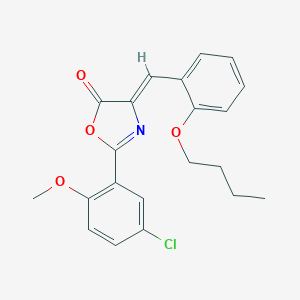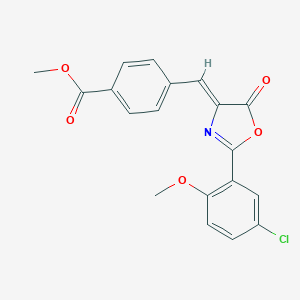
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide, also known as CPYSA, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CPYSA is a member of the thioacetamide family of compounds and has been shown to possess a wide range of pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the activity of MMPs. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. However, there are also some limitations to using N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide. One area of interest is its potential as a treatment for cancer. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, which suggests that it may be an effective treatment for certain types of cancer. Another area of interest is its potential as a treatment for infectious diseases. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess anti-microbial properties, which suggests that it may be an effective treatment for bacterial and viral infections. Finally, there is interest in studying the structure-activity relationship of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in order to identify more potent and selective analogs.
Synthesis Methods
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with 2-amino pyrimidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been studied for its potential as a treatment for a variety of diseases, including cancer, arthritis, and infectious diseases.
properties
Product Name |
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide |
|---|---|
Molecular Formula |
C12H10ClN3OS |
Molecular Weight |
279.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
InChI Key |
HVQLAYZDAXNQBL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)





![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
